molecular formula C10H8Br3N B13668027 6-Bromo-3-(bromomethyl)isoquinoline hydrobromide

6-Bromo-3-(bromomethyl)isoquinoline hydrobromide

Cat. No.: B13668027
M. Wt: 381.89 g/mol
InChI Key: ZEOCSZXZNBVQJF-UHFFFAOYSA-N
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Description

6-Bromo-3-(bromomethyl)isoquinoline hydrobromide is a heterocyclic compound with the molecular formula C10H8Br2N·HBr and a molecular weight of 302.99 g/mol. This compound is known for its wide range of applications in medicinal and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of 3-(bromomethyl)isoquinoline using bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is isolated by precipitation with hydrobromic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(bromomethyl)isoquinoline hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various isoquinoline derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of isoquinoline derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Bromo-3-(bromomethyl)isoquinoline hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.

    Organic Chemistry: The compound is utilized in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(bromomethyl)isoquinoline hydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoisoquinoline: Similar in structure but lacks the bromomethyl group.

    6-Bromoisoquinoline: Similar but does not have the bromomethyl group at the 3-position.

    3-(Bromomethyl)isoquinoline: Lacks the additional bromine atom at the 6-position.

Uniqueness

6-Bromo-3-(bromomethyl)isoquinoline hydrobromide is unique due to the presence of both bromine atoms at the 3- and 6-positions, which allows for diverse chemical reactivity and the formation of a wide range of derivatives . This makes it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H8Br3N

Molecular Weight

381.89 g/mol

IUPAC Name

6-bromo-3-(bromomethyl)isoquinoline;hydrobromide

InChI

InChI=1S/C10H7Br2N.BrH/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10;/h1-4,6H,5H2;1H

InChI Key

ZEOCSZXZNBVQJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)CBr.Br

Origin of Product

United States

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